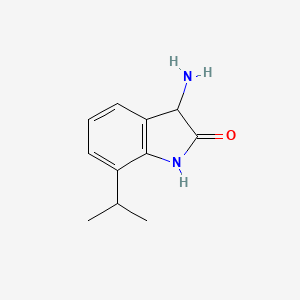
3-Amino-7-isopropylindolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-7-isopropylindolin-2-one is a compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
準備方法
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 3-Amino-7-isopropylindolin-2-one involves a two-step process. The first step is the reaction between indoles and nitrostyrene in the presence of phosphorous acid, resulting in the formation of 4′-phenyl-4′H-spiro[indole-3,5′-isoxazoles]. These intermediates can then be transformed into the corresponding aminated indoles by reacting with hydrazine hydrate under microwave-assisted heating .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the reaction conditions to achieve high yields and purity, often using scalable and cost-effective processes.
化学反応の分析
Types of Reactions
3-Amino-7-isopropylindolin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be catalyzed by copper, leading to the formation of 2,2-disubstituted indolin-3-ones.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Copper catalysts and aerobic conditions are commonly used.
Reduction: Hydrazine hydrate is a typical reducing agent.
Substitution: Various nucleophiles can be used, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted indolin-2-one derivatives, which can exhibit different biological activities.
科学的研究の応用
3-Amino-7-isopropylindolin-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-Amino-7-isopropylindolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the phosphorylation of proteins involved in inflammatory signaling pathways, such as Akt, JNK, ERK, p38, p65, and IκB . This inhibition leads to a reduction in the production of pro-inflammatory cytokines and other mediators of inflammation.
類似化合物との比較
Similar Compounds
3-Hydroxyphenyl-indolin-2-one: This compound has shown strong anti-inflammatory activity, similar to 3-Amino-7-isopropylindolin-2-one.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: These compounds have demonstrated antiviral activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit multiple signaling pathways involved in inflammation makes it a promising candidate for further research and development in medicinal chemistry.
特性
分子式 |
C11H14N2O |
|---|---|
分子量 |
190.24 g/mol |
IUPAC名 |
3-amino-7-propan-2-yl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C11H14N2O/c1-6(2)7-4-3-5-8-9(12)11(14)13-10(7)8/h3-6,9H,12H2,1-2H3,(H,13,14) |
InChIキー |
SQHFICSQGIEVSP-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=CC2=C1NC(=O)C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









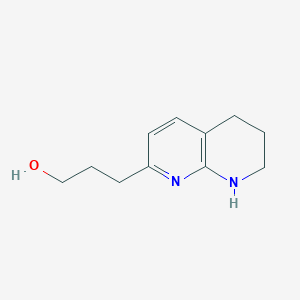
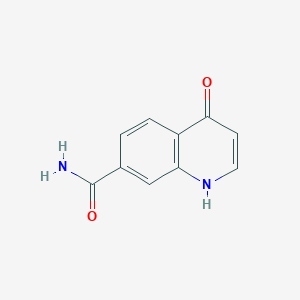
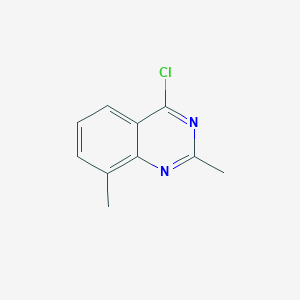
![6-Fluoro-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11904600.png)
![2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11904606.png)
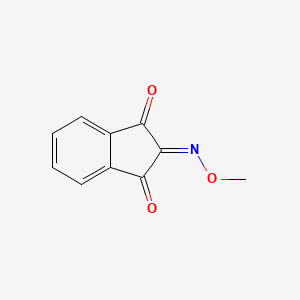
![4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11904615.png)
